Bosutinib-d8 is a deuterated derivative of bosutinib, which is primarily recognized as a potent inhibitor of the BCR-ABL tyrosine kinase. This compound is utilized in the treatment of chronic myeloid leukemia and has shown efficacy in patients resistant to other therapies. The deuteration enhances the pharmacokinetic properties of bosutinib, potentially leading to improved metabolic stability and reduced side effects.
Source: Bosutinib-d8 is synthesized from bosutinib through deuteration processes, which replace hydrogen atoms with deuterium. This modification is significant for research purposes, particularly in pharmacokinetics and drug metabolism studies.
Classification: Bosutinib-d8 falls under the category of protein kinase inhibitors and is classified as a small molecule therapeutic agent.
The synthesis of bosutinib-d8 involves several steps that include the initial preparation of bosutinib followed by deuteration. The synthesis can be described as follows:
The molecular structure of bosutinib-d8 retains the core framework of bosutinib but features deuterium atoms replacing specific hydrogen atoms. This alteration can affect the compound's physical properties and biological activity.
Bosutinib-d8 can participate in various chemical reactions similar to its non-deuterated counterpart but may exhibit different kinetics due to the isotopic substitution:
Bosutinib acts primarily by inhibiting the BCR-ABL tyrosine kinase, which plays a crucial role in the proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:
Pharmacokinetic studies indicate that deuterated compounds like bosutinib-d8 may have prolonged half-lives compared to their non-deuterated forms, enhancing therapeutic efficacy .
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of bosutinib-d8 .
Bosutinib-d8 serves multiple scientific purposes:
Bosutinib-d8 (chemical name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propoxy)quinoline-3-carbonitrile) is a deuterated isotopologue of the tyrosine kinase inhibitor bosutinib. Its molecular formula is C₂₆H₂₁D₈Cl₂N₅O₃, with a molecular weight of 538.50 g/mol. Deuterium atoms are incorporated at eight positions within the 4-methylpiperazine ring, specifically on the four methylene groups adjacent to the nitrogen atoms (positions 2,2,3,3,5,5,6,6 of the piperazine ring). This design preserves the core pharmacophore while enabling isotopic tracing [2] [6] [8]. The isotopic enrichment typically exceeds 95%, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry [6] [8].
¹H-NMR analysis of bosutinib-d8 reveals characteristic deuterium-induced shifts, particularly in signals associated with the piperazine ring. Key observations include:
Table 1: Key NMR Spectral Signatures of Bosutinib-d8
Nucleus | Chemical Shift (δ ppm) | Signal Change | Assignment |
---|---|---|---|
¹H | 2.4–3.0 | Signal disappearance | Piperazine CH₂ (deuterated) |
¹H | 7.2–8.3 | Unperturbed | Aromatic protons |
¹³C | 45–55 | Signal weakening/splitting | Piperazine C-D bonds |
No X-ray crystallographic data specific to bosutinib-d8 is available in the literature. However, computational modeling predicts minimal conformational differences compared to non-deuterated bosutinib due to the isotopic substitution. Deuterium’s similar atomic radius to hydrogen (< 0.004 Å difference) ensures negligible alterations in bond lengths or van der Waals interactions. Molecular dynamics simulations suggest identical binding poses for bosutinib and bosutinib-d8 toward Abl/Src kinases, supporting its utility as a biologically relevant tracer [2] [8].
Bosutinib-d8 exhibits solubility profiles consistent with its non-deuterated counterpart:
Table 2: Solubility and Stability Properties of Bosutinib-d8
Property | Conditions | Value |
---|---|---|
Aqueous solubility | pH 7.4, 25°C | < 0.1 mg/mL |
DMSO solubility | 25°C | > 50 mg/mL |
Thermal stability | Solid, –20°C | > 3 years |
Solution stability | Methanol, –20°C | ≤ 1 month |
The partition coefficient (LogP) of bosutinib-d8 is experimentally undetermined but predicted to be identical to bosutinib (LogP = 3.9 ± 0.2). This prediction aligns with deuterium’s negligible impact on lipophilicity, as established by comparative reverse-phase HPLC studies of deuterated/non-deuterated drugs. Ionization constants remain similarly unaffected:
Deuteration targets the piperazine methylene groups (–CH₂– → –CD₂–) due to their role as metabolic soft spots. Cytochrome P450 (CYP3A4)-mediated oxidation at these positions generates hydroxylated metabolites, a primary clearance pathway for bosutinib. Deuterium’s kinetic isotope effect (KIE) reduces this oxidation by 5–10 fold, as C-D bonds exhibit higher bond dissociation energy (∼1 kcal/mol) than C-H bonds. This prolongs the half-life (in vitro t₁/₂: 20.21 min for bosutinib vs. >120 min predicted for bosutinib-d8) and lowers intrinsic clearance (CLᵢₙₜ: 34.3 μL/min/mg for bosutinib) [3] [5] [8].
The piperazine ring in bosutinib-d8 retains C₂v symmetry despite deuteration. Deuterium atoms are positioned equivalently across the ring’s methylene groups, avoiding introduction of new stereocenters or asymmetry axes. Spectroscopic consequences include:
Table 3: Key Isotopic Properties of Bosutinib-d8
Property | Bosutinib | Bosutinib-d8 | Analytical Implication |
---|---|---|---|
Molecular weight | 530.5 g/mol | 538.5 g/mol | +8 Da mass shift in MS |
[M+H]⁺ (ESI-MS) | m/z 531.5 | m/z 539.5 | Quantitation via MRM |
Metabolic t₁/₂ (HLM) | 20.21 min | Predicted >120 min | Extended traceability in assays |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7